Globotriose
Overview
Description
Globotriose (Galα1–4Galβ1–4Glc) is an important cell surface epitope that acts as the receptor for Shiga-like toxins. It is also the core structure of Globo H and SSEA4, which are tumor-associated glycans .
Synthesis Analysis
The synthesis of globotriose has been achieved through various methods. One efficient and regioselective synthesis method involves the use of a novel α-galactosidase from Bacteroides fragilis. This enzyme can synthesize globotriose as a single transglycosylation product with a maximum yield of 32.4% from 20 mM pNPαGal and 500 mM lactose . Another method involves a multi-enzyme one-pot system that can achieve globotriose on preparative scales .Molecular Structure Analysis
The molecular structure of globotriose is Galα1–4Galβ1–4Glc . This structure is significant as it acts as the receptor for Shiga-like toxins and is the core structure of certain tumor-associated glycans .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of globotriose have been studied in detail. For instance, the enzyme AgaBf3S could transfer a galactosyl residue from pNPαGal to lactose (Galβ1–4Glc) with high efficiency and strict α1–4 regioselectivity .Scientific Research Applications
Bio-synthesis and Drug Development
Globotriose is involved in pathogenic processes and drug development. A study by (Zhao et al., 2014) demonstrated a one-pot multi-enzyme system to synthesize globotriose on a preparative scale, which is significant for large-scale production of potential drugs. This synthesis uses a cheaper substrate, galactose, for UDP-galactose production, offering a cost-effective and facile approach for globotriose production.
In Vivo Synthesis for Therapeutic Applications
Large amounts of globotriose can be produced in vivo using engineered Escherichia coli strains, as shown by (Antoine et al., 2005). These strains over-express specific genes for galactosyltransferase and are fed with glycerol and lactose as precursors for globotriose synthesis. This method extends to the synthesis of globotetraose and other polygalactosylated compounds, indicating its potential in developing carbohydrate-based therapeutics.
Enzymatic Synthesis for Bacterial Infections and Cancer Therapeutics
The enzymatic synthesis of globotriose is crucial for developing carbohydrate-based therapeutics for bacterial infections and cancers. A novel α-galactosidase gene from Bacteroides fragilis facilitates the synthesis of globotriose, as discussed in the study by (Gong et al., 2016). This synthesis is significant for accessing pharmaceutically important Galα1–4-linked oligosaccharides.
Chemical Synthesis of Globotriose
The chemical synthesis of globotriose is a critical aspect of its applications. Research by (Chen et al., 2006) achieved a practical synthesis of antigenic globotriose, highlighting its role in antigen-antibody interactions and potential therapeutic applications.
Inhibitory Effects on Bacterial Toxins
Globotriose exhibits inhibitory effects on the cytotoxicity of bacterial toxins. The study by (Miyagawa et al., 2007) shows that glycopolymers containing globotriose units can inhibit the cytotoxicity of Shiga toxins, which is significant for developing treatments against bacterial infections.
Enzymatic and Chemical Approaches for Oligosaccharide Synthesis
The synthesis of galactose-containing oligosaccharides, including globotriose, through various biochemical pathways has been explored. (Zhang et al., 2003) discuss the use of superbeads and superbug technologies for synthesizing galactoside analogs, demonstrating the feasibility of producing diversified oligosaccharides for biochemical applications.
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7+,8+,9-,10-,11-,12-,13-,14-,15+,16?,17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGDTMLNYKFZSV-ANKSBSNASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-D-Galp-(1->4)-beta-D-Galp-(1->4)-D-Glcp | |
CAS RN |
80446-87-3 | |
Record name | 4-O-(4-O-alpha-Galactopyranosyl-beta-galactopyranosyl)glucopyranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080446873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
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